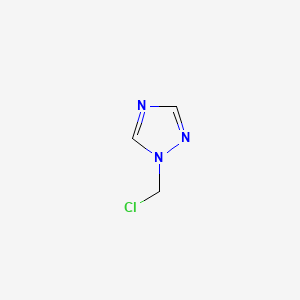

1-Chloromethyl-1H-1,2,4-triazole

Beschreibung

Significance of 1,2,4-Triazole (B32235) Scaffolds in Modern Chemistry and Materials Science

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms. This structural motif is of immense interest in both chemistry and materials science due to a combination of unique properties. nih.gov The presence of multiple nitrogen atoms imparts a high degree of aromaticity and stability, while also providing sites for hydrogen bonding and coordination with metal ions. nih.govrsc.org These characteristics make 1,2,4-triazole derivatives highly valuable in a variety of applications.

In the realm of materials science , 1,2,4-triazoles are gaining prominence for their use in:

Energetic Materials: Their high thermal stability and ability to coordinate with metals make them suitable for developing next-generation energetic materials with performance comparable to well-known explosives. nih.gov

Polymers and Metal-Organic Frameworks (MOFs): The triazole ring serves as a versatile linker in the construction of polymers and MOFs, which have applications in gas storage, separation, and catalysis. nih.gov

Corrosion Inhibitors: The ability of triazole derivatives to form protective films on metal surfaces makes them effective corrosion inhibitors. nih.gov

Organic Electronics: The electron-deficient nature of the 1,2,4-triazole system gives it excellent electron-transport and hole-blocking properties, leading to its use in organic light-emitting diodes (OLEDs), organic photovoltaic cells, and other electronic devices. researchgate.net

The versatility of the 1,2,4-triazole scaffold is further underscored by the wide array of synthetic methods available for its construction and functionalization, including cycloaddition reactions and multicomponent reactions. nih.govorganic-chemistry.org This allows chemists to tailor the properties of triazole-containing molecules for specific applications.

The Pivotal Role of 1-Chloromethyl-1H-1,2,4-triazole as a Versatile Synthetic Building Block

This compound is a key derivative that serves as a highly versatile building block in synthetic organic chemistry. Its importance stems from the presence of a reactive chloromethyl group attached to one of the nitrogen atoms of the stable 1,2,4-triazole ring. This combination allows for a wide range of chemical transformations, making it an essential intermediate for the synthesis of more complex heterocyclic compounds.

The primary utility of this compound lies in its ability to undergo nucleophilic substitution reactions . The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the facile introduction of diverse functional groups onto the triazole scaffold.

| Nucleophile | Resulting Functional Group |

| Amines | Substituted aminomethyl-triazoles |

| Thiols | Substituted thiomethyl-triazoles |

| Alcohols | Substituted alkoxymethyl-triazoles |

This reactivity enables the construction of a vast library of novel 1,2,4-triazole derivatives with tailored properties for various applications.

The synthesis of this compound itself can be achieved through several methods. A common approach involves the chloromethylation of 1H-1,2,4-triazole. One validated method includes reacting 1H-1,2,4-triazole with paraformaldehyde and hydrochloric acid under solvent-free conditions to produce 1-(hydroxymethyl)-1,2,4-triazole, which is then chlorinated using thionyl chloride in chloroform. This two-step process can achieve yields greater than 92%. Another method is the direct chloromethylation using formaldehyde (B43269) and hydrochloric acid in a single step.

The reactivity of the chloromethyl group, combined with the inherent stability and desirable properties of the 1,2,4-triazole ring, positions this compound as a critical tool for chemists seeking to design and synthesize novel functional molecules for a wide range of scientific disciplines.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(chloromethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3/c4-1-7-3-5-2-6-7/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNMFQMREJNQQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395823 | |

| Record name | 1-CHLOROMETHYL-1H-1,2,4-TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84387-62-2 | |

| Record name | 1-(Chloromethyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84387-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-CHLOROMETHYL-1H-1,2,4-TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 1 Chloromethyl 1h 1,2,4 Triazole

Regioselective N-1 Chloromethylation of 1H-1,2,4-Triazole Precursors

The primary challenge in the synthesis of 1-chloromethyl-1H-1,2,4-triazole lies in achieving regioselectivity, ensuring the chloromethyl group attaches to the desired nitrogen atom (N-1) of the triazole ring. slideshare.net The 1,2,4-triazole (B32235) ring has two potential sites for alkylation, the N-1 and N-4 positions, and controlling the reaction to favor one over the other is crucial for obtaining the desired product in high yield. chemicalbook.com

Nucleophilic Substitution Approaches for N-Substitution

Nucleophilic substitution is a fundamental and widely employed strategy for the N-alkylation of 1,2,4-triazoles. This approach involves the reaction of a 1,2,4-triazole precursor, acting as a nucleophile, with an electrophilic chloromethylating agent.

A common method for preparing N-substituted 1,2,4-triazoles, including the chloromethyl derivative, involves the reaction of 1,2,4-triazole with a chloromethylating agent in the presence of a strong base. The base, such as potassium hydroxide (B78521) (KOH), deprotonates a nitrogen atom of the triazole ring, thereby increasing its nucleophilicity. This triazole anion then attacks the electrophilic carbon of the chloromethylating agent, such as chloromethane, to form the desired product.

The choice of solvent and reaction temperature significantly influences the outcome of the reaction. Solvents like ethanol (B145695) or tetrahydrofuran (B95107) (THF) are commonly used, and the reaction is often carried out under reflux conditions, typically between 60–80 °C. Precise control over stoichiometry and temperature is essential to minimize side reactions like over-alkylation or isomerization.

Table 1: Reaction Conditions for Direct Chloromethylation

| Parameter | Condition |

| Reactants | 1,2,4-triazole, Potassium Hydroxide, Chloromethane |

| Solvent | Ethanol or Tetrahydrofuran (THF) |

| Temperature | 60–80 °C (Reflux) |

| Duration | Several hours |

The direct chloromethylation of 1,2,4-triazole under basic conditions proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, the deprotonated triazole anion acts as the nucleophile and attacks the carbon atom of the chloromethylating agent, leading to the displacement of the chloride leaving group in a single, concerted step. The regioselectivity of this reaction, favoring N-1 substitution, is a key aspect of this synthetic route. slideshare.net

Lithiation and Subsequent Electrophilic Chloromethylation Strategies

An alternative and highly regioselective method involves the lithiation of 1H-1,2,4-triazole followed by reaction with an electrophilic chloromethylating agent. This strategy offers excellent control over the position of substitution.

The process begins with the deprotonation of 1H-1,2,4-triazole using a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). This generates a lithiated triazole intermediate, which is a potent nucleophile. Subsequent addition of a suitable chloromethyl electrophile, for instance, dibromomethane (B42720) or chloromethyl chloride, results in the formation of this compound.

While this method provides high regioselectivity and yield, it requires stringent anhydrous and inert reaction conditions due to the moisture and air sensitivity of the organolithium reagents. The use of pyrophoric reagents like n-butyllithium also necessitates careful handling procedures.

Table 2: Lithiation and Electrophilic Chloromethylation Protocol

| Step | Reagents & Conditions |

| 1. Lithiation | 1H-1,2,4-triazole, n-Butyllithium or LDA, Anhydrous THF, -78 °C, Inert Atmosphere |

| 2. Electrophilic Attack | Dibromomethane or Chloromethyl Chloride |

| 3. Quenching | Appropriate quenching agent |

Formaldehyde (B43269) and Hydrochloric Acid-Mediated Synthetic Routes

The use of formaldehyde and hydrochloric acid provides a direct pathway for the chloromethylation of 1,2,4-triazole.

In a single-step protocol, 1H-1,2,4-triazole is reacted directly with formaldehyde and hydrochloric acid. This method introduces the chloromethyl group in one step. The reaction can be optimized by controlling conditions such as temperature and solvent. For instance, using dichloroethane as a solvent at 100°C for 4 hours has been shown to enhance reaction control. An alternative approach involves reacting 1H-1,2,4-triazole with paraformaldehyde and hydrochloric acid under solvent-free conditions to first form 1-(hydroxymethyl)-1,2,4-triazole. This intermediate is then chlorinated using thionyl chloride (SOCl₂) in chloroform, a method that can achieve yields greater than 92%.

Two-Step Synthesis via 1-(Hydroxymethyl)-1,2,4-triazole Intermediate

A common and effective method for preparing this compound involves a two-step process. The first step is the formation of a 1-(Hydroxymethyl)-1,2,4-triazole intermediate. This is typically achieved by reacting 1H-1,2,4-triazole with paraformaldehyde and hydrochloric acid under solvent-free conditions. The subsequent step involves the chlorination of the hydroxyl group.

This chlorination is often accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) in a suitable solvent like chloroform. This two-step approach has been reported to achieve high yields, exceeding 92%, and offers the advantage of minimizing waste of the chlorinating agent.

Table 1: Two-Step Synthesis of this compound

| Step | Reactants & Reagents | Conditions | Molar Ratios (Example) | Notes |

|---|---|---|---|---|

| 1 | 1,2,4-triazole, Paraformaldehyde, HCl | Solvent-free | - | Formation of 1-(Hydroxymethyl)-1,2,4-triazole |

Emerging Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for producing this compound and its derivatives.

One-Pot and Multicomponent Reaction Development

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has gained traction for its efficiency. For instance, 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride has been synthesized in a 72% yield through a one-pot tandem process involving condensation and cyclization reactions starting from chloroacetamide. rsc.org Another one-pot approach involves the reaction of carboxylic acids, monosubstituted hydrazines, and primary amidines to produce 1,2,4-triazole derivatives. isres.orgnih.gov These methods are advantageous due to their reduced reaction times and simplified work-up procedures.

Multicomponent reactions, where multiple starting materials react to form a single product in a single step, also offer an efficient route to substituted 1,2,4-triazoles. researchgate.netorganic-chemistry.org These reactions are prized for their atom economy and ability to generate molecular diversity.

Implementation of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of triazole derivatives. rsc.orgscispace.com This includes the use of environmentally benign solvents, such as water, and the development of catalyst-free reactions. researchgate.net The goal is to create more sustainable and safer synthetic routes. rsc.org

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govresearchgate.net This technique has been successfully employed for the synthesis of various 1,2,4-triazole derivatives, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. scielo.org.zamdpi.comnih.gov For example, a simple and efficient method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation without the need for a catalyst. organic-chemistry.orgorganic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 1,2,4-Triazole Derivative

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 10 hours | - | nih.gov |

Flow Chemistry Techniques for Continuous Synthesis

Flow chemistry, where chemical reactions are run in a continuously flowing stream rather than in a batch, offers several advantages for the synthesis of 1,2,4-triazole and its derivatives. nih.govrsc.orgnih.gov This methodology allows for enhanced control over reaction parameters such as temperature and pressure, leading to improved safety, scalability, and product consistency. scipod.global The use of heterogeneous catalysts in flow systems can also simplify product purification. rsc.orgnih.gov High-throughput synthesis of 1,2,4-triazole libraries has been achieved using integrated synthesis and purification platforms based on continuous flow reactors. rsc.org This approach is particularly valuable in drug discovery for the rapid generation of diverse chemical libraries. rsc.org

Elucidation of Chemical Reactivity and Derivatization Pathways of 1 Chloromethyl 1h 1,2,4 Triazole

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The primary site of reactivity in 1-Chloromethyl-1H-1,2,4-triazole is the carbon atom of the chloromethyl group, which is susceptible to nucleophilic attack. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

Formation of N-Alkyl Derivatives through Reactions with Amines

The reaction of this compound with primary and secondary amines provides a direct route to N-((1H-1,2,4-triazol-1-yl)methyl)amines. This nucleophilic substitution reaction typically proceeds under basic conditions to neutralize the hydrochloric acid formed as a byproduct. A variety of amine nucleophiles can be employed, leading to a diverse range of N-alkylated triazole derivatives. For instance, the reaction with substituted anilines can be carried out to synthesize various N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted amides, which have been investigated for their pharmacological activities. nih.gov

The synthesis of these derivatives often involves the initial formation of an intermediate, such as 4-(1H-1,2,4-triazol-1-yl)aniline, by reacting 4-bromoaniline with 1,2,4-triazole (B32235) under alkaline conditions. nih.gov This intermediate can then be acylated with various substituted benzoyl chlorides to yield the final amide products. nih.gov While direct alkylation of amines with this compound is a feasible and straightforward approach, the specific conditions and yields can vary depending on the nucleophilicity and steric hindrance of the amine.

Table 1: Examples of N-Alkyl Derivatives from Reactions with Amines

| Amine Reactant | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 4-Bromoaniline | 4-(1H-1,2,4-triazol-1-yl)aniline | Alkaline conditions | Not specified nih.gov |

| Substituted Benzoyl Chlorides | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amides | Alkaline conditions | Not specified nih.gov |

Note: The table is illustrative and based on multi-step syntheses involving the 1,2,4-triazole core.

Synthesis of Thioether Linkages Utilizing Thiols

In a similar fashion to amines, thiols and their corresponding thiolates are excellent nucleophiles for the displacement of the chloride from this compound, leading to the formation of thioethers. This reaction is a valuable method for introducing a sulfur linkage into the molecule. The synthesis of S-substituted 1,2,4-triazole-3-thiol derivatives has been reported, where the thiol group on the triazole ring is alkylated. researchgate.net While this is the reverse of the reaction of interest, it demonstrates the facility of S-alkylation in the triazole system.

The direct reaction of this compound with various thiols, in the presence of a base to generate the thiolate in situ, is expected to proceed efficiently to yield the corresponding 1-(((alkyl/aryl)thio)methyl)-1H-1,2,4-triazoles. For example, the alkylation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with alkyl halides in the presence of a base is a well-established method for the synthesis of S-alkylated triazoles. nih.gov

Table 2: Representative Thioether Derivatives from Reactions with Thiols

| Thiol Reactant | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | 3-((Alkyl/Aryl)thio)-4-amino-5-furan-2-yl-4H-1,2,4-triazole | Basic conditions | Not specified nih.gov |

| 1H-1,2,4-triazole-3-thiol | 3-((Alkyl/Aryl)sulfanyl)-1H-1,2,4-triazole | Basic conditions | 88-93 researchgate.net |

Note: The data in this table is based on the alkylation of triazole-thiols, a reaction analogous to the one described.

Generation of Ether Derivatives via Reactions with Alcohols and Phenols

The formation of ether linkages by reacting this compound with alcohols and phenols is typically achieved through a Williamson ether synthesis. masterorganicchemistry.comlibretexts.orgkhanacademy.orglibretexts.org This reaction involves the deprotonation of the alcohol or phenol with a strong base to form the corresponding alkoxide or phenoxide, which then acts as a nucleophile to displace the chloride.

The choice of base and solvent is crucial for the success of this reaction, with sodium hydride and polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) often being employed. The reactivity of the alcohol or phenol can influence the reaction conditions required. While direct experimental data for the reaction of this compound is limited in the provided context, the principles of the Williamson ether synthesis are well-established and applicable. masterorganicchemistry.comlibretexts.orgkhanacademy.orglibretexts.org

Table 3: Illustrative Ether Derivatives from Reactions with Alcohols and Phenols

| Alcohol/Phenol Reactant | Product | Typical Reaction Conditions |

|---|---|---|

| Generic Alcohol (R-OH) | 1-(Alkoxymethyl)-1H-1,2,4-triazole | Strong base (e.g., NaH), Aprotic solvent (e.g., DMF, THF) libretexts.org |

| Generic Phenol (Ar-OH) | 1-(Phenoxymethyl)-1H-1,2,4-triazole | Strong base (e.g., NaH), Aprotic solvent (e.g., DMF, THF) libretexts.org |

Note: This table is based on the general principles of the Williamson ether synthesis.

Further Functional Transformations of the Triazole Framework

Beyond the reactions of the chloromethyl group, the 1,2,4-triazole ring itself can undergo functional transformations, such as oxidation and reduction, to introduce new functionalities and modify the electronic properties of the molecule.

Oxidation Reactions and Formation of N-Oxides

The nitrogen atoms of the 1,2,4-triazole ring can be oxidized to form N-oxides. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of 1,2,4-triazoles to their corresponding N-oxides has been a subject of interest, particularly in the field of energetic materials, as the introduction of an N-oxide group can improve the oxygen balance of the molecule. nih.gov

The regioselectivity of N-oxidation in 1-substituted-1H-1,2,4-triazoles can be complex, potentially leading to a mixture of isomers. However, there are reports of the successful synthesis of 1-hydroxy-1,2,4-triazoles, which are tautomers of 1H-1,2,4-triazole N-oxides. nih.gov The specific conditions for the N-oxidation of this compound would require careful optimization to achieve the desired product with good selectivity and yield.

Reduction Reactions and Derivatization

The reduction of the 1,2,4-triazole ring is a less commonly explored transformation compared to its other derivatizations. The aromatic nature of the triazole ring imparts significant stability, making its reduction challenging. Strong reducing agents and harsh reaction conditions may be required to achieve partial or complete saturation of the ring to form triazolines or triazolidines.

There is limited specific information available on the reduction of 1H-1,2,4-triazole itself. However, studies on related systems, such as the regioselective reduction of ester groups on a 1H-1,2,3-triazole ring using sodium borohydride, suggest that the triazole nucleus can influence the reactivity of its substituents. semanticscholar.orgnih.gov The reduction of the triazole ring in this compound would likely require catalytic hydrogenation under high pressure or the use of potent chemical reducing agents. The resulting reduced triazole derivatives would offer new avenues for further functionalization, although this area remains largely unexplored.

Comprehensive Analysis of Reaction Mechanisms Governing this compound Transformations

The chemical reactivity of this compound is fundamentally dictated by the presence of the chloromethyl group attached to a nitrogen atom of the stable 1,2,4-triazole ring. This arrangement makes the compound a highly versatile building block in organic synthesis, primarily through nucleophilic substitution reactions. The chlorine atom, being a good leaving group, renders the adjacent methylene carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is central to the synthesis of a vast library of more complex 1,2,4-triazole derivatives.

The predominant mechanism governing the transformation of this compound is the bimolecular nucleophilic substitution (SN2) reaction. This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.

The key features of this SN2 mechanism are:

Nucleophilic Attack: A nucleophile (e.g., an alcohol, phenol, thiol, or amine) attacks the carbon atom of the chloromethyl group.

Transition State: A transient, high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom.

Inversion of Stereochemistry: If the carbon were chiral, this mechanism would result in an inversion of its stereochemistry.

Leaving Group Departure: The carbon-chlorine bond breaks, and the chloride ion is expelled.

The efficiency and rate of these transformations are influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction conditions. For instance, in the synthesis of various agrochemicals, N-alkylation of a triazole sodium salt with a halide is a common and efficient method. nih.gov Similarly, the reaction of this compound with substituted phenols typically proceeds via an SN2 reaction in a polar aprotic solvent like dimethylformamide (DMF) and in the presence of a base, such as cesium carbonate, to deprotonate the phenol, thereby increasing its nucleophilicity. nih.gov

Table 1: Key Factors Influencing SN2 Reactions of this compound

| Factor | Influence on Reaction Mechanism | Example |

|---|---|---|

| Nucleophile | Stronger nucleophiles (e.g., phenoxides, thiolates) increase the reaction rate. The nucleophilicity of the attacking atom is crucial. | Deprotonation of a phenol with a base like cesium carbonate generates a more potent phenoxide nucleophile. nih.gov |

| Substrate | The primary carbon of the chloromethyl group is unhindered, favoring the SN2 pathway over SN1. | The structure of this compound is ideal for SN2 reactions. |

| Leaving Group | Chloride (Cl⁻) is a good leaving group as it is the conjugate base of a strong acid (HCl), stabilizing the negative charge. | The facile displacement of the chloride ion is a key feature of the compound's reactivity. |

| Solvent | Polar aprotic solvents (e.g., DMF, Acetonitrile) are preferred as they solvate the cation but not the nucleophile, enhancing its reactivity. | The use of DMF is common in the synthesis of phenoxy-triazole derivatives. nih.gov |

This fundamental reactivity allows for the facile introduction of diverse functional groups onto the triazole scaffold, enabling the construction of a wide array of derivatives. For example, the synthesis of novel fungicides often involves reacting a brominated ketone with sodium triazole to produce an intermediate, which then undergoes further nucleophilic substitution reactions. nih.gov This highlights how the principles of nucleophilic substitution involving the chloromethyl group are applied in multi-step syntheses to create complex, biologically active molecules. nih.govresearchgate.net

Table 2: Examples of Derivatization Pathways via Nucleophilic Substitution

| Nucleophile | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Substituted Phenols | Cesium Carbonate (Cs₂CO₃), Dimethylformamide (DMF) | Aryl ether derivatives | nih.gov |

| Sodium 1H-1,2,4-triazole | Acetonitrile (B52724) | 1,1'-(Methylene)bis(1H-1,2,4-triazole) | nih.gov |

| O-Substituted Hydroxylamine | Base (e.g., Triethylamine) | Oxime ether derivatives | nih.gov |

The extensive use of 1,2,4-triazole derivatives as systemic fungicides in agriculture is a testament to the reliability and versatility of these reaction mechanisms. nih.govresearchgate.net The ability to controllably functionalize the 1-position of the triazole ring via the chloromethyl handle is a cornerstone of the synthetic strategies used to produce these important compounds.

Investigation of Biological Activities Associated with 1 Chloromethyl 1h 1,2,4 Triazole Derivatives

Comprehensive Evaluation of Antimicrobial Efficacy

The escalating threat of antimicrobial resistance has necessitated the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, derivatives of 1,2,4-triazole (B32235) have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of biological activities. nih.govnih.govijpsjournal.com Extensive research has been dedicated to synthesizing and evaluating these derivatives for their efficacy against various pathogenic microbes, including both bacteria and fungi. arabjchem.orgnih.govresearchgate.net The versatility of the 1,2,4-triazole nucleus allows for structural modifications that can enhance potency and broaden the spectrum of activity. nih.govnih.gov

The antibacterial potential of 1,2,4-triazole derivatives has been well-documented, with numerous studies reporting significant activity against a range of clinically relevant bacteria. nih.govnih.gov These compounds have been shown to be effective against both Gram-positive and Gram-negative pathogens, making them attractive candidates for further development. nih.govarabjchem.org

Derivatives of 1,2,4-triazole have demonstrated considerable efficacy against Gram-positive bacteria, including the notoriously difficult-to-treat Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The hybridization of the 1,2,4-triazole core with other pharmacophores has yielded compounds with potent anti-MRSA activity. nih.gov For instance, certain 1,2,4-triazole hybrids have shown the ability to inhibit various bacterial enzymes, such as DNA gyrase and topoisomerase IV. nih.gov Novel Schiff bases incorporating the 1,2,4-triazole ring have also exhibited notable activity against S. aureus. arabjchem.org The antibacterial effect is often influenced by specific chemical groups attached to the triazole core, with moieties like the 4-bromophenyl group being identified as crucial for potent activity in some derivatives. nih.gov

| Derivative Type | Target Organism | Observed Activity |

| 1,2,4-Triazole Hybrids | MRSA, S. aureus | Potent antibacterial activity. nih.gov |

| Schiff Base Derivatives | S. aureus | Exhibited significant activity, comparable to standard drugs. arabjchem.org |

| Ofloxacin Analogues | S. aureus, S. epidermis | Antibacterial properties comparable to ofloxacin. nih.gov |

| Thione-substituted Triazoles | S. aureus, B. subtilis | Equipotent with ampicillin. nih.gov |

The antibacterial spectrum of 1,2,4-triazole derivatives extends to Gram-negative bacteria, which are characterized by a more complex cell wall that often impedes antibiotic penetration. nih.govarabjchem.org Various synthesized compounds have been successfully tested against pathogens like Escherichia coli and Pseudomonas aeruginosa. nih.govarabjchem.org For example, nalidixic acid-based 1,2,4-triazole-3-thione derivatives were found to be highly active against P. aeruginosa. nih.gov Similarly, hybrids of 1,2,4-triazole with clinafloxacin displayed high inhibitory efficacy against a range of Gram-negative bacteria. nih.gov

| Derivative Type | Target Organism | Observed Activity |

| Nalidixic Acid-based Triazoles | P. aeruginosa, E. coli | Highly active. nih.gov |

| Clinafloxacin-Triazole Hybrids | E. coli, P. aeruginosa | High inhibitory efficacy. nih.gov |

| Schiff Base Derivatives | E. coli, P. aeruginosa | Moderate activity. arabjchem.org |

| Vinyl-1,2,4-triazole Derivatives | P. fluorescens | Excellent activity, comparable to ampicillin and chloramphenicol. nih.gov |

The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's potency. For 1,2,4-triazole derivatives, a wide range of MIC values has been reported, underscoring the impact of specific structural features on antibacterial activity. For example, certain derivatives have shown MIC values as low as 0.25 µg/mL against S. aureus and E. coli. nih.gov In another study, specific triazolium bromide derivatives demonstrated MICs as low as 0.039 µg/ml against strains of E. coli and S. aureus. medicine.dp.ua The MIC values of some thiazolidione derivatives against clinical isolates of MRSA were found to be in the range of 6.3–25.0 µg/mL. researchgate.net These quantitative assessments are vital for comparing the efficacy of different derivatives and identifying the most promising candidates for further investigation.

| Derivative/Compound | Target Organism | MIC Value |

| Ofloxacin Analogues | S. aureus, E. coli | 0.25–1 µg/mL nih.gov |

| Clinafloxacin-Triazole Hybrids | S. aureus, E. coli | 0.25–32 µg/mL nih.gov |

| Thione-substituted Triazole | E. coli | 3.12 µg/mL nih.gov |

| 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide | E. coli k88ad, S. aureus k99 | 0.039 μg/ml medicine.dp.ua |

| Thiazolidione Derivative (TD-H2-A) | S. aureus strains | 6.3–25.0 µg/mL researchgate.net |

The 1,2,4-triazole scaffold is a cornerstone of modern antifungal therapy, forming the core structure of numerous clinically important drugs. nih.govekb.eg Consequently, the synthesis of novel derivatives of 1,2,4-triazole is a highly active area of research aimed at discovering agents with improved potency, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms. ekb.egekb.eg

Candida albicans is a major human fungal pathogen, and infections can become life-threatening, particularly in immunocompromised individuals. ekb.egekb.eg Numerous studies have demonstrated that novel 1,2,4-triazole derivatives possess potent activity against C. albicans. ekb.egdrugbank.comnih.gov The primary mechanism of action for many of these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal cell membrane biosynthesis pathway. drugbank.comnih.govresearchgate.net Research has shown that many newly synthesized derivatives exhibit greater potency against C. albicans than the standard drug fluconazole. drugbank.comnih.govnih.gov For example, a series of derivatives with a piperazine side chain were found to be significantly more potent, with some compounds having MIC values 16 times lower than voriconazole against C. albicans. drugbank.comnih.gov Other structural modifications, such as the inclusion of a benzothiazolyl-triazole-thione structure, have yielded compounds with MIC values as low as 0.39 μg/mL against this pathogen. ekb.eg

| Derivative Type | Target Organism | MIC / Activity Observation |

| Benzothiazolyl-triazole-thione | Candida albicans | MIC: 0.39 μg/mL ekb.eg |

| Triazole-piperazine Derivatives | Candida albicans | MIC80 values up to 16 times lower than voriconazole. drugbank.comnih.gov |

| 1,2,4-Triazole-3-thiones | Candida albicans | MICs ranging from <0.063 to 32 μg/mL. ekb.eg |

| Sulfide Derivatives | Candida albicans | Exhibited potent activities, superior to fluconazole. nih.gov |

| Schiff Base Derivatives | Candida albicans | Activity higher than the standard drug. arabjchem.org |

Antifungal Activity of Synthesized Derivatives

Comparative Studies with Established Antifungal Agents

Derivatives of 1-Chloromethyl-1H-1,2,4-triazole have demonstrated promising antifungal activity, in some cases surpassing that of established antifungal drugs. For instance, certain sulfide derivatives of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols have shown activities equal to or more potent than ketoconazole and markedly superior to fluconazole against a range of common pathogenic fungi. nih.gov These fungi include Microsporum lanosum, Cryptococcus neoformans, Candida albicans, Aspergillus fumigatus, Cladosporium carrionii, and Saccharomyces torulopsis. nih.gov

Furthermore, novel fluconazole-derivatives containing nitrotriazole or 2-(piperazin-1-yl) ethanol (B145695) moieties have exhibited good activity against tested fungi, including some fluconazole-resistant species. nih.gov Specifically, nitrotriazole derivatives with two chlorine atoms showed noteworthy efficacy. nih.gov Another study highlighted that triazole derivatives with an alkyne linked in the side chain displayed good fungicidal activity against eight human pathogenic fungi, with particularly noticeable effects against Cryptococcus species and Candida. nih.gov The minimum inhibitory concentration (MIC80) for some of these compounds ranged from 0.0156 to 0.5 mg/mL, indicating greater potency than the reference drugs voriconazole, fluconazole, and ravuconazole in certain contexts. nih.gov

The following table summarizes the comparative antifungal activity of selected 1,2,4-triazole derivatives against established agents.

| Derivative Class | Comparison Drug(s) | Fungal Strains | Observed Activity |

| Sulfide derivatives of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols | Ketoconazole, Fluconazole | M. lanosum, C. neoformans, C. albicans, A. fumigatus, C. carrionii, S. torulopsis | Equal or more potent than ketoconazole; markedly superior to fluconazole. nih.gov |

| Fluconazole-derivatives with nitrotriazole or 2-(piperazin-1-yl) ethanol moieties | Fluconazole | Standard and clinically isolated yeasts, including fluconazole-resistant species | Good activity, especially derivatives with two chlorine atoms. nih.gov |

| Alkyne-linked triazole derivatives | Voriconazole, Fluconazole, Ravuconazole | Eight human pathogenic fungi, including Cryptococcus spp. and Candida spp. | Good fungicidal activity, with MIC80 values as low as 0.0156–0.5 mg/mL. nih.gov |

Exploration of Anticancer Potential and Cytostatic Effects

The 1,2,4-triazole scaffold is a privileged structure in the development of anticancer agents due to its favorable physicochemical properties and diverse biological activities. nih.gov A variety of novel compounds incorporating the 1,2,4-triazole moiety have been synthesized and evaluated for their anticancer activity against a panel of cancer cell lines, demonstrating significant antiproliferative effects. nih.govmdpi.com

For example, a series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones showed promising cytotoxic activity against HeLa, MCF-7, and A549 cancer cell lines, with some compounds exhibiting IC50 values lower than 12 μM against the HeLa cell line. nih.gov Similarly, certain indole–1,2,4-triazole-based S-alkylated N-aryl acetamides displayed good-to-high cytotoxic effects against tested cell lines, with a derivative bearing a para-chloro group on the anilide ring proving to be the most potent. mdpi.com

The cytostatic effects of these compounds are often linked to their ability to induce cell cycle arrest. nih.gov For instance, some triazole derivatives have been shown to cause cell cycle arrest in cancer cells, thereby inhibiting their proliferation. nih.gov The table below presents a selection of 1,2,4-triazole derivatives and their observed anticancer activities.

| Derivative Series | Cancer Cell Lines | Key Findings |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones | MCF-7, HeLa, A549 | Promising cytotoxic activity, with some compounds having IC50 < 12 μM against HeLa cells. nih.gov |

| Indole–1,2,4-triazole-based S-alkylated N-aryl acetamides | Not specified | Good-to-high cytotoxic effects; para-chloro substituted derivative was most potent. mdpi.com |

| Thiazolo[3,2-b] nih.govnih.govekb.eg-triazoles | Not specified | Significant antiproliferative activity, with one compound having a Mean GI50 of 1.37 µM. researchgate.net |

In-depth Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-activity relationship (SAR) studies are crucial for optimizing the biological profiles of this compound derivatives. nih.gov These studies have provided valuable insights into the chemical modifications that enhance their antifungal and anticancer potencies. nih.gov

In the context of antifungal activity, SAR studies have revealed that the nature and position of substituents on the triazole ring and its side chains significantly influence efficacy. For instance, the presence of specific halogenated phenyl groups is often associated with enhanced antifungal properties. ekb.eg The introduction of certain moieties, such as a 5-benzoylbenzimidazole scaffold, has been shown to result in superior antifungal activity compared to other derivatives. ekb.eg

For anticancer applications, SAR studies have highlighted the importance of specific functional groups and their spatial arrangement. nih.gov For example, in a series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, the absence of electronegative groups or a phenyl ring at certain positions dramatically decreased cytotoxic effects. nih.gov Conversely, the reduction of a carbonyl group in the propane chain of other derivatives led to lower cytotoxicity. nih.gov These findings underscore the delicate balance of structural features required for optimal anticancer activity.

Elucidation of Molecular Mechanisms of Biological Action

Interaction with Specific Molecular Targets (Enzymes, Receptors)

The biological activities of 1,2,4-triazole derivatives are a result of their interaction with specific molecular targets, primarily enzymes and receptors. In the realm of antifungal action, a key target is lanosterol 14α-demethylase, an essential enzyme in the fungal cell membrane biosynthesis pathway. mdpi.com The nitrogen atoms of the 1,2,4-triazole ring are thought to bind to the heme iron atom in the active site of this enzyme, disrupting its function and leading to fungal cell death. nih.gov

In cancer therapy, 1,2,4-triazole derivatives have been shown to inhibit a range of cancer-related enzymes. These include kinases, carbonic anhydrases, and topoisomerases. nih.gov For example, certain derivatives have demonstrated inhibitory activity against epidermal growth factor receptor (EGFR), BRAF, and tubulin. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the active sites of their target enzymes, providing a rationale for their observed inhibitory effects. nih.govnih.gov

Inhibition of Cellular Processes and Pathways

The interaction of 1,2,4-triazole derivatives with their molecular targets leads to the inhibition of crucial cellular processes and pathways. In fungi, the inhibition of lanosterol 14α-demethylase disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane. This leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.

In cancer cells, the effects are more diverse and can include interference with DNA interactions and the modulation of apoptotic and autophagic pathways. nih.gov The inhibition of key enzymes like EGFR and BRAF disrupts signaling pathways that are critical for cancer cell proliferation and survival. nih.gov Furthermore, the inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov Some derivatives have also been shown to induce apoptosis by increasing the levels of the tumor suppressor protein p53. researchgate.net

Computational and Theoretical Investigations of 1 Chloromethyl 1h 1,2,4 Triazole and Its Derivatives

Application of Quantum Chemical Calculation Methods

Quantum chemical methods are at the forefront of computational investigations into 1,2,4-triazole (B32235) derivatives, offering a detailed understanding of their electronic structure and behavior at the molecular level.

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for the electronic structure analysis of 1,2,4-triazole derivatives. DFT calculations are employed to investigate the stability and tautomerism of substituted 1,2,4-triazoles. For C5-substituted 1,2,4-triazoles, DFT studies have shown that the relative stability of the N1–H, N2–H, and N4–H tautomers is strongly influenced by the electronic nature of the substituent. researchgate.net Electron-donating groups such as –OH, –F, –CN, –NH2, and –Cl tend to stabilize the N2–H tautomer, whereas electron-withdrawing groups like –CONH2, –COOH, and –CHO favor the N1–H tautomer. researchgate.net These theoretical findings are crucial for understanding the intrinsic properties of molecules like 1-Chloromethyl-1H-1,2,4-triazole, where the chloromethyl group's electronic influence dictates the predominant tautomeric form and subsequent reactivity.

DFT calculations also provide valuable information on the optimized molecular geometry, including bond lengths and angles, which are comparable to experimental data for unsubstituted 1H-1,2,4-triazole. rad-proceedings.org Furthermore, these studies are instrumental in analyzing the protonation sites of the triazole ring, with investigations into the reaction of 1,2,4-triazole with acids like HCl using DFT to determine the preferred site of protonation, which is crucial for understanding its behavior in different chemical environments. dnu.dp.ua

Calculation of Frontier Molecular Orbital (FMO) Energies (HOMO-LUMO) and Related Chemical Parameters

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters in determining the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. rad-proceedings.orgirjweb.com

Quantum chemical investigations on N1-(substituted phenyl)aminomethyl-1,2,4-triazole derivatives have utilized semiempirical methods like AM1 and PM3 to calculate HOMO and LUMO energies. rad-proceedings.org These calculations reveal how different substituents on the phenyl ring modulate the electronic properties and reactivity of the triazole system. The HOMO energy is directly related to the ionization potential, indicating the molecule's ability to donate an electron, while the LUMO energy relates to the electron affinity, or the ability to accept an electron. rad-proceedings.orgirjweb.com

The following table presents calculated HOMO and LUMO energies for a series of N1-(substituted phenyl)aminomethyl-1,2,4-triazole derivatives using the AM1 method, illustrating the impact of substitution on these key electronic parameters.

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| PhAMT 1 | H | -9.052 | 1.254 | 10.306 |

| PhAMT 2 | p-CH3 | -8.889 | 1.229 | 10.118 |

| PhAMT 3 | p-OCH3 | -8.718 | 1.201 | 9.919 |

| PhAMT 4 | p-Cl | -9.061 | 1.091 | 10.152 |

| PhAMT 5 | o-Cl | -9.102 | 1.089 | 10.191 |

Data sourced from a quantum chemical investigation of N1-substituted 1,2,4-triazole derivatives. rad-proceedings.org

From these energies, various chemical reactivity descriptors can be calculated, such as hardness, softness, electronegativity, and the electrophilicity index, which further quantify the reactivity of the molecules. researchgate.net

Predictive Modeling of Reactivity and Selectivity

Computational methods are instrumental in predicting the reactivity and selectivity of chemical reactions involving 1,2,4-triazole derivatives. By analyzing the molecular electrostatic potential (MEP), researchers can identify the electron-rich and electron-deficient regions of a molecule, thereby predicting the sites for electrophilic and nucleophilic attack. irjweb.comirjweb.com For instance, in the study of protonation of 1,2,4-triazole, Fukui indices, derived from DFT calculations, are used to identify the nucleophilic regions where interactions with an acid are most likely to occur. dnu.dp.ua This predictive capability is invaluable for understanding the regioselectivity of reactions involving this compound, where the reactive chloromethyl group can participate in various substitution reactions.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound and its derivatives, complementing the static picture offered by quantum chemical calculations.

Geometry Optimization and Conformational Analysis

Before any computational analysis, the geometry of the molecule must be optimized to find its most stable three-dimensional structure. This is a standard procedure in studies involving 1,2,4-triazole derivatives, where methods like AM1, PM3, and DFT are used to determine the most stable conformation by minimizing the molecule's energy. rad-proceedings.org The optimized geometrical parameters, such as bond lengths and angles, for substituted 1,2,4-triazoles can then be compared with experimental data for the parent compound to understand the structural impact of the substituent. rad-proceedings.org

Conformational analysis is particularly important for flexible molecules. For substituted 1,2,3-triazole amino acids, quantum chemical calculations have been used to scan the conformational space and locate potential energy minima, providing insights into their structural preferences. nih.gov A similar approach can be applied to this compound to understand the rotational freedom of the chloromethyl group and its preferred orientation relative to the triazole ring, which can influence its reactivity and interactions with other molecules.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a powerful means to study the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions with their environment, such as a solvent or a biological receptor. nih.gov MD simulations have been used to investigate the interaction of 1,2,4-triazole derivatives in different media, such as water and acidic solutions. nih.gov These simulations can predict total energies in various environments and calculate parameters like interaction energies and dihedral angles to evaluate the conformational stability of the molecules in solution. nih.gov

In the context of drug design, MD simulations are crucial for validating the stability of ligand-protein complexes predicted by molecular docking. semanticscholar.org For example, simulations of 1,2,3-triazole derivatives bound to a target protein have been performed to study the comparative conformational dynamics of the protein after ligand binding. semanticscholar.org For this compound and its derivatives, MD simulations could be employed to study their behavior in solution, their interactions with biological macromolecules, and the stability of any potential complexes they may form, providing a dynamic understanding of their function at a molecular level.

Computational Insights into Biological Interactions

Computational chemistry provides powerful tools to understand and predict the biological activity of molecules, thereby accelerating the drug discovery process. For this compound and its derivatives, computational studies, particularly molecular docking and quantitative structure-activity relationship (QSAR) modeling, have been instrumental in elucidating their potential mechanisms of action and in the rational design of new, more potent compounds.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as a derivative of this compound, might bind to a specific protein target. These simulations provide insights into the binding affinity, mode of interaction, and the key amino acid residues involved in the interaction.

Derivatives of the 1,2,4-triazole scaffold have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. For instance, a series of novel 1,2,4-triazole derivatives were designed and docked against the fungal sterol demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis. rsc.org One of the compounds, 5k, was found to bind effectively to the active site of Fusarium graminearum CYP51 (FgCYP51) through a combination of coordination with the heme iron, hydrogen bonding, and stacking interactions. rsc.org This binding mode was comparable to that of the established antifungal agent tebuconazole. rsc.org

In the realm of anticancer research, molecular docking has been employed to investigate the potential of 1,2,4-triazole derivatives as inhibitors of targets like aromatase and tubulin. ijcrcps.com A study involving over twenty designed 1,2,4-triazole compounds revealed that they generally exhibited a higher binding affinity for aromatase compared to tubulin. ijcrcps.com The binding energies for aromatase were in the range of -9.04 to -9.96 kcal/mol, while for tubulin, they ranged from -6.23 to -7.54 Kcal/mol. ijcrcps.com

Furthermore, docking studies have been utilized to screen 1,2,4-triazole derivatives for their potential as antitubercular agents. nih.gov In one such study, a series of derivatives were docked against the Mycobacterium tuberculosis cytochrome P450 CYP121 enzyme, a target implicated in the bacterium's survival. nih.gov The results of these simulations helped to rationalize the observed in vitro antimycobacterial activities of the compounds. nih.gov

The versatility of the 1,2,4-triazole scaffold is also evident in studies exploring its antioxidant potential. A large-scale virtual screening of 112 derivatives against six enzymes involved in regulating oxidative stress was performed. pensoft.netresearchgate.net The docking results identified several compounds with high binding affinities, suggesting their potential as inhibitors of these enzymes. pensoft.netresearchgate.net

The following table summarizes the findings from various molecular docking studies on 1,2,4-triazole derivatives:

| Target Protein | Organism/Disease | Key Findings | Reference |

| Sterol Demethylase (CYP51) | Fusarium graminearum (Fungus) | Compound 5k showed strong binding, similar to tebuconazole, involving coordination, hydrogen bonding, and stacking interactions. | rsc.org |

| Aromatase | Cancer | Designed compounds exhibited binding energies ranging from -9.04 to -9.96 kcal/mol. | ijcrcps.com |

| Tubulin | Cancer | Binding energies for the designed compounds ranged from -6.23 to -7.54 Kcal/mol. | ijcrcps.com |

| Cytochrome P450 CYP121 | Mycobacterium tuberculosis | Docking studies supported the in vitro antitubercular activity of the synthesized derivatives. | nih.gov |

| Oxidative Stress-Regulating Enzymes | Antioxidant Activity | Virtual screening of 112 compounds identified several potential inhibitors based on binding energy. | pensoft.netresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a computational modeling approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds and to guide the optimization of lead structures.

Several QSAR studies have been conducted on 1,2,4-triazole derivatives to understand the structural requirements for their biological activities. For example, a QSAR model was developed to correlate the quantum chemical descriptors of 1,2,4-triazolone derivatives with their antidiabetic activity as α-glucosidase inhibitors. rsc.org This study successfully established a correlation between the experimental and predicted activity values using multiple linear regression (MLR) analysis. rsc.org

In the field of oncology, 2D-QSAR models have been developed for a series of 1,2,4-triazole derivatives to predict their anti-pancreatic cancer activity. researchgate.net These models were built using techniques such as multiple linear regression (MLR), multiple non-linear regression (MNLR), and artificial neural networks (ANN). researchgate.net The statistical quality of the generated models was found to be satisfactory, with a cross-validation coefficient (Q²) of 0.51 for MLR and 0.90 for MNLR, indicating good predictive ability. researchgate.net

Another 3D-QSAR study focused on substituted 1,2,4-triazole derivatives as anticancer agents using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach. nih.gov Such studies help in understanding the three-dimensional structural features that influence the biological activity, providing valuable insights for the design of more potent anticancer compounds. nih.gov Previous structure-activity relationship (SAR) investigations on triazole derivatives have indicated that modifications at positions 3, 4, and 5 of the triazole ring can be altered, with the groups attached to the nitrogen atom at the 4th position having the most significant impact on the physicochemical properties and biological profile. nih.gov

The following table presents a summary of the statistical parameters from QSAR studies on 1,2,4-triazole derivatives:

| Biological Activity | Model Type | Statistical Parameters | Key Descriptors | Reference |

| α-Glucosidase Inhibition | MLR | Good correlation between experimental and predicted activity. | Quantum chemical descriptors | rsc.org |

| Anti-pancreatic Cancer | MLR, MNLR, ANN | MLR: Q² = 0.51; MNLR: Q² = 0.90 | Steric and thermodynamic descriptors | researchgate.net |

| Anticancer | kNN-MFA (3D-QSAR) | Good predictive model for anticancer potential. | Steric and electrostatic fields | nih.gov |

Advanced Analytical and Characterization Methodologies for 1 Chloromethyl 1h 1,2,4 Triazole

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for confirming the molecular structure and functional groups present in 1-Chloromethyl-1H-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound, providing precise information about the atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is instrumental in confirming the substitution pattern, particularly the attachment of the chloromethyl group to the nitrogen at position 1. The spectrum typically displays characteristic signals for the chloromethyl protons and the aromatic protons of the triazole ring. In some reported cases for similar triazole structures, the chloromethyl group appears as a singlet in the range of δ 3.5–4.0 ppm, while the triazole ring protons present as multiplets between δ 7.0–8.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. It is a powerful tool for distinguishing between different tautomers and isomers. ijsr.net For the related unsubstituted 1,2,4-triazole (B32235), characteristic chemical shifts are observed for the carbon atoms in the heterocyclic ring. chemicalbook.com The presence of the chloromethyl group introduces an additional signal, the chemical shift of which is sensitive to its electronic environment.

Table 1: Predicted and Reported NMR Chemical Shifts (δ) for 1,2,4-Triazole and its Derivatives

| Nucleus | Compound | Chemical Shift (ppm) | Solvent | Notes |

|---|---|---|---|---|

| ¹H | This compound | ~3.5–4.0 (s, -CH₂Cl), ~7.0–8.5 (m, triazole-H) | - | Inferred from similar structures. |

| ¹³C | 1,2,4-Triazole | 143.2 | DMSO-d₆ | For the C-H carbons of the parent triazole. chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Vibrational and electronic spectroscopy techniques offer valuable insights into the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. Expected absorption bands for this compound include N–H stretching (if any residual unreacted triazole is present), C–H stretching of the aromatic ring, and a distinctive C–Cl stretching vibration typically found in the 600–800 cm⁻¹ region. The IR spectra of 1,2,4-triazole itself show characteristic peaks for C-H aromatic vibrations (~3100 cm⁻¹) and N-H stretching (~3126 cm⁻¹). researchgate.net The interpretation of the spectra of 1,2,4-triazoles can be complex due to strong associations in the condensed state. asianpubs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed for the validation of absorption maxima, which is useful for quantification purposes. Unsubstituted 1,2,4-triazole exhibits a weak absorption at 205 nm. ijsr.net The introduction of substituents can cause a shift in the absorption maximum; for instance, N-acetyl-1,2,4-triazole shows a bathochromic shift to 221.5 nm. ijsr.net For this compound, a characteristic absorption maximum (λmax) allows for its quantification in solution.

Table 2: Key Spectroscopic Data for 1,2,4-Triazole and Related Compounds

| Technique | Compound | Key Feature | Wavenumber (cm⁻¹)/Wavelength (nm) | Reference |

|---|---|---|---|---|

| IR | 1,2,4-Triazole | C-H aromatic vibrations | 3097, 3032 | researchgate.net |

| IR | 1,2,4-Triazole | N-H stretching | 3126 | researchgate.net |

| IR | This compound | C-Cl stretching | 600-800 | |

| UV-Vis | 1,2,4-Triazole | Absorption maximum | 205 | ijsr.net |

This table is interactive. Click on the headers to sort the data.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for this compound in the solid state, offering precise bond lengths, bond angles, and details of the crystal packing.

The 1,2,4-triazole ring can exist in different tautomeric forms (1H and 4H). nih.govwikipedia.orgnih.gov X-ray crystallography is a powerful tool to unambiguously determine which tautomer is present in the crystalline solid. For substituted 1,2,4-triazoles, theoretical and physical studies have been used to determine the relative stability of different tautomers. ijsr.net In the case of this compound, crystallographic analysis confirms the attachment of the chloromethyl group to the N1 position of the 1H-tautomer.

The arrangement of molecules in the crystal lattice, known as crystal packing, is determined by various intermolecular forces such as hydrogen bonds and van der Waals interactions. nih.gov In derivatives of 1,2,4-triazole, π-π stacking interactions have been observed. The study of crystal packing provides insights into the physical properties of the solid material. For instance, the crystal structure of 1H-1,2,4-triazolium perchlorate (B79767) has been studied to understand its properties as an energetic material. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 1,2,4-triazole and its derivatives. helixchrom.comsielc.com Reversed-phase HPLC methods, often using a C18 column, are common for separating compounds based on their polarity. researchgate.net The mobile phase typically consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water, sometimes with a buffer to control the pH. helixchrom.comresearchgate.net For the analysis of the parent compound, 1,2,4-triazole, methods using a mobile phase of acetonitrile (B52724), water, and trifluoroacetic acid with UV detection at 200 nm have been developed. helixchrom.com Gas Chromatography (GC) with a flame ionization detector (FID) has also been used for the analysis of 1,2,4-triazole. epa.gov Furthermore, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the determination of 1,2,4-triazole, particularly at trace levels in complex matrices. epa.govnih.gov These chromatographic techniques are crucial for quality control, ensuring that the purity of this compound meets the required specifications for its intended use.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Purity Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantitative analysis and purity verification of this compound and related non-volatile derivatives. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, intermediates, and byproducts.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for 1,2,4-triazole derivatives. researchgate.netresearchgate.net In this setup, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile or methanol. researchgate.netnih.gov Due to the polar nature of the triazole ring, this compound may exhibit limited retention on standard reversed-phase columns. To achieve better retention and peak shape, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be employed. helixchrom.comsielc.com For instance, a Primesep 100 column, which has both hydrophobic and cation-exchange properties, can effectively retain and separate polar, basic compounds like 1,2,4-triazole using a simple mobile phase of water, acetonitrile, and an acid buffer like sulfuric acid or trifluoroacetic acid (TFA). helixchrom.comsielc.com

For quantitative analysis, detection is typically performed using a UV detector, as the triazole ring exhibits absorbance in the low UV region (around 200-220 nm). helixchrom.comijsr.net When higher sensitivity and specificity are required, especially for trace-level analysis in complex matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. epa.govnih.gov LC-MS/MS methods have been developed for the parent compound, 1,2,4-triazole, achieving limits of quantification (LOQ) in the low µg/kg range. epa.govnih.gov

The following table summarizes typical HPLC conditions used for the analysis of 1,2,4-triazole and its derivatives.

Table 1: Illustrative HPLC Conditions for 1,2,4-Triazole Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Chromatography Mode | Mixed-Mode (Reversed-Phase/Cation-Exchange) sielc.com | Mixed-Mode (HILIC/Anion-Exclusion) helixchrom.com | Reversed-Phase LC-MS/MS epa.gov |

| Stationary Phase | Primesep 100 | Coresep 100 | Hypercarb |

| Column Dimensions | 4.6 x 150 mm, 5 µm | 4.6 x 150 mm, 5 µm | Not Specified |

| Mobile Phase | Water, Acetonitrile (MeCN), and Sulfuric Acid | Acetonitrile (ACN)/Water/Trifluoroacetic Acid (TFA) | Water with internal standard |

| Elution Mode | Isocratic | Isocratic | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |

| Detection | UV (Wavelength not specified) | UV at 200 nm | Tandem Mass Spectrometry (MS/MS) |

| Sample Preparation | Dissolved in a suitable solvent | 2 mg/mL concentration | Solid-Phase Extraction (SPE) for water samples |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Screening

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used for the qualitative analysis of this compound. semanticscholar.org Its primary applications are in monitoring the progress of synthesis reactions and for preliminary purity screening of the crude product. semanticscholar.orgrsc.org By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the desired product over time. rsc.org

Standard silica (B1680970) gel plates (Silica gel F254) are commonly used as the stationary phase for the analysis of triazole derivatives. nih.govfrontiersin.org The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a moderately polar solvent and a nonpolar solvent is typically effective. For many triazole derivatives, a common solvent system is a mixture of ethyl acetate (B1210297) and n-hexane. rsc.orgnih.gov The polarity of the eluent can be adjusted by changing the ratio of the solvents to optimize the separation of spots on the plate.

Visualization of the separated compounds on the TLC plate is usually achieved under UV light (at 254 nm), where UV-active compounds like triazoles appear as dark spots. frontiersin.orgnih.gov For compounds with weak or no UV absorbance, or for enhanced visualization, various staining reagents can be sprayed onto the plate. A common stain is iodine vapor, which often reveals organic compounds as brown spots. frontiersin.org Another selective chromogenic reagent for certain nitrogen-containing heterocycles is 2-trichloromethylbenzimidazole (TCMB), which, after heating, can produce intensely colored spots with low detection limits. nih.gov

Table 2: Representative TLC Systems for 1,2,4-Triazole Derivatives

| Parameter | System 1 | System 2 | System 3 |

|---|---|---|---|

| Stationary Phase | Silica Gel F254 frontiersin.org | Silica Gel nih.gov | Silica Gel nih.gov |

| Mobile Phase | Ethyl acetate : n-hexane | Ethyl acetate : n-hexane (3:5 v/v) | Appropriate for detected compounds |

| Application | Reaction monitoring, purity check | Purification monitoring | Selective detection |

| Visualization | UV light (254 nm), Iodine (I₂) stain | UV light, p-Anisaldehyde/H₂SO₄ stain with heating | Spray with 1% TCMB in acetone, heat to 150°C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product and Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds. It is particularly useful for the analysis of this compound, which is expected to be sufficiently volatile for GC analysis, and for identifying volatile impurities or byproducts from its synthesis. The coupling of a gas chromatograph with a mass spectrometer provides both retention time data for separation and mass spectra for structural elucidation and confirmation of identity. dnu.dp.ua

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. The column, often a non-polar type like one coated with a dimethylpolysiloxane stationary phase, separates compounds based on their boiling points and interactions with the phase. dnu.dp.ua As compounds elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion and characteristic fragment ions that can be used for identification. ijpsjournal.com

GC-MS is highly effective for detecting trace impurities. For instance, in the analysis of related triazole compounds, GC-MS has been used to determine transformation products in environmental soil and water samples with detection limits as low as 0.005 mg/kg. researchgate.net The nature of substituents on the triazole ring can significantly affect the chromatographic behavior; generally, higher polarity leads to poorer peak shape and response, which can be a consideration for the analysis of this compound and its potential polar impurities. dnu.dp.ua

Table 3: General GC-MS Parameters for Analysis of Related Triazole Derivatives

| Parameter | Typical Condition |

|---|---|

| GC System | Agilent 7890B or similar dnu.dp.ua |

| Mass Detector | Agilent 5977B Mass Selective Detector or similar dnu.dp.ua |

| Column | Non-polar capillary column (e.g., HP-5MS, DB-5MS) dnu.dp.ua |

| Injector Temperature | Optimized for thermal desorption without degradation (e.g., 170°C - 250°C) researchgate.net |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification |

| Application | Identification of volatile impurities, degradation products, and quantitative analysis ijpsjournal.comresearchgate.net |

Future Research Directions and Persistent Challenges

Development of Highly Efficient and Sustainable Synthetic Routes with Minimized Environmental Impact

A primary challenge in the synthesis of 1-Chloromethyl-1H-1,2,4-triazole and its analogs is the reliance on traditional methods that often involve hazardous reagents and generate significant waste. Future research must prioritize the development of green and sustainable synthetic protocols.

Key Research Thrusts:

Green Solvents and Catalysts: Research is moving towards replacing conventional volatile organic solvents with more environmentally benign alternatives. rsc.org A recent study demonstrated the successful synthesis of 1,2,3-triazoles using Cyrene™, a biodegradable solvent, which allows for product isolation through simple precipitation in water, thereby minimizing waste and operational costs. nih.gov The use of recyclable catalysts, such as polyethylene (B3416737) glycol (PEG) and ceric ammonium (B1175870) nitrate, also presents a promising avenue for creating more sustainable processes. mdpi.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of triazole derivatives. researchgate.netnih.gov This technique offers uniform heating and can significantly reduce reaction times compared to conventional heating methods. researchgate.nettandfonline.com Further optimization of microwave-assisted protocols for this compound could lead to more efficient and scalable production. broadinstitute.org

Atom Economy: Future synthetic strategies should focus on maximizing atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. organic-chemistry.org Multicomponent reactions (MCRs), which allow the synthesis of complex molecules in a single step from three or more reactants, are particularly promising in this regard. nih.govtandfonline.com

A comparative look at traditional versus green synthesis approaches highlights the potential benefits:

| Feature | Traditional Synthesis | Green Synthesis Approaches |

| Solvents | Often hazardous and volatile organic solvents | Biodegradable solvents (e.g., Cyrene™, water, PEG) nih.govmdpi.com |

| Catalysts | Often stoichiometric and non-recyclable | Recyclable catalysts, biocatalysts mdpi.com |

| Energy | Conventional heating (often prolonged) | Microwave irradiation, ultrasound mdpi.combroadinstitute.org |

| Waste | Significant generation of by-products and solvent waste | Minimized waste, easier product isolation nih.gov |

| Efficiency | Can have lower yields and longer reaction times | Higher yields, shorter reaction times researchgate.nettandfonline.com |

Exploration of Novel Derivatization Strategies for Tailored Functional Materials and Advanced Applications

The chloromethyl group on this compound is a reactive handle that allows for a wide range of derivatization reactions, opening the door to novel compounds with tailored properties.

Future Application Areas:

Functional Materials: 1,2,4-triazole (B32235) derivatives are being explored for their applications in materials science, including the development of energetic materials, corrosion inhibitors, and polymers. nih.govnih.gov For instance, 1H-1,2,4-triazole has been used to functionalize polymer electrolyte membranes (PEMs) for potential use in fuel cells. researchgate.net

Agrochemicals: The triazole scaffold is a key component in many commercial fungicides. nih.gov Future derivatization efforts could focus on creating new agrochemicals with improved efficacy and reduced environmental impact.

Water Treatment: Recent research has indicated that certain triazole derivatives have the potential to remove heavy metal ions from aqueous solutions, suggesting a new application in environmental remediation. nih.gov

Deeper Mechanistic Understanding of Structure-Activity Relationships to Facilitate Rational Drug Design

While numerous 1,2,4-triazole derivatives have shown promising biological activity, a deeper understanding of their structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents. nih.govresearchgate.net

Key Research Objectives:

Target Identification and Interaction: Identifying the specific molecular targets (e.g., enzymes, receptors) of this compound derivatives is a key step. The triazole ring can engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for its binding affinity to biological receptors. nih.govpensoft.net

Systematic SAR Studies: Systematic modification of the substituents on the triazole ring and the chloromethyl group, followed by biological evaluation, can help elucidate the key structural features responsible for a particular activity. researchgate.netpensoft.net For example, studies have shown that the introduction of specific halogenated benzyl (B1604629) groups can enhance the antibacterial and antifungal efficacy of bis-1,2,4-triazole derivatives. nih.gov